molecular formula C18H19NO6 B14958646 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

Cat. No.: B14958646
M. Wt: 345.3 g/mol
InChI Key: BVWZHAGAAZSCLU-UHFFFAOYSA-N
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Description

"N-{2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine" is a synthetic organic compound featuring a benzo[c]chromen core fused with a tetrahydro-6H ring system. The structure includes a 6-oxo group and a propanoyl-glycine substituent attached via an ether linkage at the 3-position of the chromen system. This compound is structurally analogous to derivatives of coumarin or isocoumarin, with modifications aimed at enhancing solubility or biological activity through the inclusion of polar amino acid moieties. Its molecular formula is inferred to be C₁₈H₁₉NO₆, derived by replacing the β-alanine group in its close analog () with glycine, reducing the carbon chain length by one methylene unit (CH₂).

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetic acid

InChI

InChI=1S/C18H19NO6/c1-10(17(22)19-9-16(20)21)24-11-6-7-13-12-4-2-3-5-14(12)18(23)25-15(13)8-11/h6-8,10H,2-5,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

BVWZHAGAAZSCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine typically involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related analogs:

N-{2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-β-alanine ()

2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid ()

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Glycine Derivative) β-Alanine Derivative () Propanoic Acid Derivative ()
Molecular Formula C₁₈H₁₉NO₆ (inferred) C₁₉H₂₁NO₆ C₁₆H₁₆O₅
Molecular Weight ~345.35 (calculated) 359.38 288.30
Key Functional Groups Glycine (C₂H₅NO₂) β-Alanine (C₃H₇NO₂) Free carboxylic acid (no amino acid)
LogP (Lipophilicity) Estimated lower than β-alanine Not reported 3.14
Rotatable Bonds ~4 (inferred) Not reported 3
Purity Not reported Not reported 95%
Stereochemistry Racemic (inferred) 0 defined stereocenters Racemic
CAS Number Not available 376383-21-0 313471-13-5

Key Differences and Implications

Amino Acid Substituent: The glycine derivative (target compound) has a shorter side chain (C₂H₅NO₂) compared to the β-alanine derivative (C₃H₇NO₂), which may enhance aqueous solubility due to reduced hydrophobicity. Glycine’s smaller size could improve membrane permeability or metabolic stability compared to β-alanine .

Molecular Weight and Size :

  • The glycine derivative is lighter (~345 g/mol) than the β-alanine analog (359 g/mol), which may influence pharmacokinetic properties such as absorption and distribution .

Biological Relevance: Amino acid conjugates (glycine/β-alanine) are often employed to modulate drug metabolism or target peptide transporters. The glycine variant might exhibit faster renal clearance compared to β-alanine due to its simpler structure . The propanoic acid derivative, being smaller and more lipophilic, could penetrate lipid membranes more effectively but may lack specificity for amino acid transporters .

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